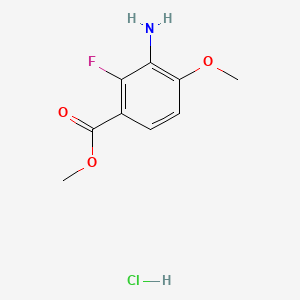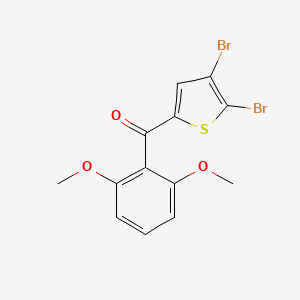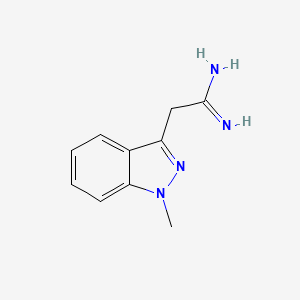
2-(1-Methyl-1h-indazol-3-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of an indazole ring substituted with a methyl group at the 1-position and an ethanimidamide group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indazol-3-yl)ethanimidamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions . Another approach is the transition metal-catalyzed cyclization of o-haloaryl hydrazones . These reactions typically require specific catalysts, such as copper or palladium, and can be carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted under acidic, basic, or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-indazol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of ethanimidamide.
1-Methyl-1H-indazole-3-acetic acid: Contains an acetic acid group at the 3-position.
1-Methyl-1H-indazole-3-amine: Features an amine group at the 3-position.
These compounds share the indazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(1-methylindazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)8(13-14)6-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
Clé InChI |
GBKKYRDZRNGIBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

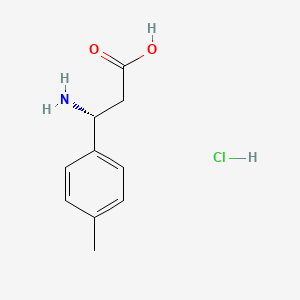


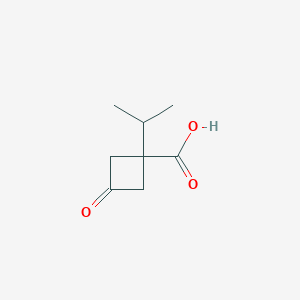
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
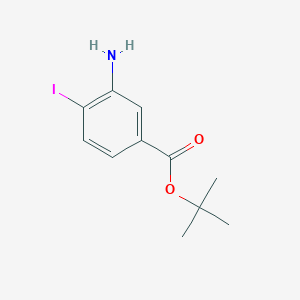
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
